molecular formula C4H7NO B1294457 2-Hydroxybutanenitrile CAS No. 4476-02-2

2-Hydroxybutanenitrile

Cat. No. B1294457
CAS RN: 4476-02-2
M. Wt: 85.1 g/mol
InChI Key: NHSSTOSZJANVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxybutanenitrile is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into the synthesis and properties of similar molecules. For instance, the synthesis of 3-hydroxy-2-methylenebutanenitrile is described, which shares a similar backbone structure to 2-hydroxybutanenitrile .

Synthesis Analysis

The synthesis of related compounds involves the use of catalysts and specific reaction conditions. For example, 3(RS)-Hydroxy-2-methylenebutanenitrile was synthesized from acetaldehyde and acrylonitrile using DABCO as a catalyst . This suggests that similar methods could potentially be adapted for the synthesis of 2-hydroxybutanenitrile, although the exact conditions and catalysts may differ.

Molecular Structure Analysis

While the molecular structure of 2-hydroxybutanenitrile is not directly analyzed in the papers, the structure of similar compounds, such as 3-hydroxy-2-methylenebutanenitrile, is investigated. The absolute configuration of the enantiomers of this compound was determined using Mosher’s method, which could be relevant for understanding the stereochemistry of 2-hydroxybutanenitrile .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving compounds with similar structures to 2-hydroxybutanenitrile. For instance, the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid was achieved through a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with a stereoselective transamination . Additionally, the hydroxylation reactions of 2-methylbutane mediated by FeO+ and FeO2+ were studied, which could provide insights into the regioselectivity of hydroxylation reactions relevant to 2-hydroxybutanenitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxybutanenitrile are not directly reported in the papers. However, the papers do provide information on the properties of structurally related compounds. For example, the stability of a class II pyruvate aldolase in the presence of formaldehyde is discussed, which could be relevant for understanding the reactivity of the hydroxyl and nitrile groups in 2-hydroxybutanenitrile . The characterization of reaction products after acid hydrolysis of nucleoside adducts with 1,2,3,4-diepoxybutane also provides insights into the reactivity of compounds with similar functional groups .

Scientific Research Applications

Synthesis and Intermediate Applications

2-Hydroxybutanenitrile serves as an important intermediate in various chemical syntheses. For instance, it is used in the production of 2-Methyl-2-(trimethylsiloxy)pentan-3-one, highlighting its role in the formation of compounds used in organic synthesis (Young, Buse, & Heathcock, 2003). Moreover, it's involved in the synthesis of tert-butyl (S)-6-benzyloxy-5-hydroxy-3-oxohexanoate, a key intermediate for HMG-CoA reductase inhibitors, indicating its significance in pharmaceutical applications (Sun, Xu, Wu, & Yang, 2006).

Mechanism of Action

Target of Action

2-Hydroxybutanenitrile, a type of cyanohydrin , primarily targets carbonyl compounds in its reactions . The carbonyl compounds play a crucial role in various biochemical reactions, serving as a key component in many biological processes.

Mode of Action

The interaction of 2-Hydroxybutanenitrile with its targets involves a two-step process known as nucleophilic addition . In the first step, the cyanide ion, which acts as a nucleophile, attacks the carbonyl carbon to form a negatively charged intermediate . In the second step, the negatively charged oxygen atom in the reactive intermediate quickly reacts with aqueous H+ (either from HCN, water, or dilute acid) to form a 2-hydroxynitrile .

Biochemical Pathways

The primary biochemical pathway affected by 2-Hydroxybutanenitrile is the conversion of carbonyl compounds to 2-hydroxynitriles . This process can be catalyzed by the (S)-hydroxynitrile lyase from Manihot esculenta . The downstream effects of this pathway are the production of 2-hydroxynitriles, which can be further processed in various biochemical reactions.

Result of Action

The molecular result of 2-Hydroxybutanenitrile’s action is the formation of 2-hydroxynitriles from carbonyl compounds . On a cellular level, this could potentially affect various biochemical processes that involve these compounds.

Action Environment

The action, efficacy, and stability of 2-Hydroxybutanenitrile can be influenced by various environmental factors. These include pH, temperature, and the presence of other chemical species. For instance, the nucleophilic addition reaction requires a source of H+ ions , so the pH of the environment could potentially influence the reaction rate. Similarly, temperature could affect the reaction kinetics, while other chemical species could either facilitate or inhibit the reaction.

properties

IUPAC Name

2-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSSTOSZJANVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963276
Record name 2-Hydroxybutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybutanenitrile

CAS RN

4476-02-2
Record name 2-Hydroxybutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4476-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyronitrile, 2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004476022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxybutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxybutyronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxybutanenitrile
Reactant of Route 2
Reactant of Route 2
2-Hydroxybutanenitrile
Reactant of Route 3
Reactant of Route 3
2-Hydroxybutanenitrile
Reactant of Route 4
Reactant of Route 4
2-Hydroxybutanenitrile
Reactant of Route 5
2-Hydroxybutanenitrile
Reactant of Route 6
Reactant of Route 6
2-Hydroxybutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.